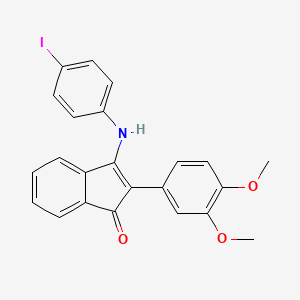

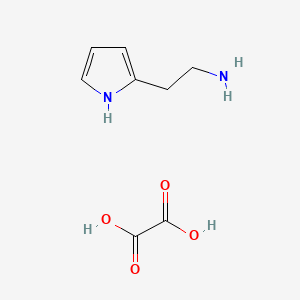

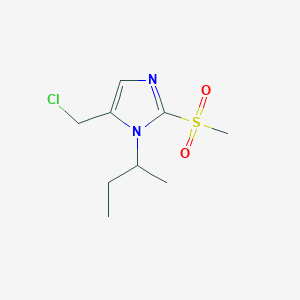

![molecular formula C10H18ClN3O2S B6339931 {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine CAS No. 1221342-74-0](/img/structure/B6339931.png)

{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Ring Openings of 1H-Imidazoles : The compound was used in the synthesis of imidazole derivatives. One study focused on the methanesulfonic acid-catalyzed reaction of 1-methyl-2-imidazolyl ethanones with glycerol, leading to the formation of five-membered ketals. These compounds were further reacted to produce methanesulfonates, which eventually cyclized to imidazole derivatives. The study provided insights into the structural properties of these compounds through extensive chemical shift analysis and X-ray crystallography (Upadhyaya et al., 1997).

Creation of Heteroarylindoles : Another application involved the synthesis of heteroarylindoles, where derivatives of the compound were used as precursors. This research highlighted the potential of these compounds in producing condensed indolylpyrimidones and indolylpyranones, suggesting their utility in complex organic synthesis (Jakše et al., 2004).

Nucleophilic Addition to Imidazole Nucleus : The compound was also used in studies exploring double nucleophilic addition to the imidazole nucleus. This research revealed the formation of abnormal and normal SN2 products, contributing to the understanding of the reactivity and stability of the imidazole nucleus in organic reactions (Ohta et al., 2000).

Dansyl-Chloride Detection Applications : The compound was involved in studies related to the detection of amino acids and serotonin in nervous tissue. The research discussed the utility of dansyl-Cl (5-Dimethylaminonaphthalene-1-sulfonylchloride) in biological research, particularly in forming stable, intensely colored derivatives with peptides, imidazoles, and amino acids (Leonard & Osborne, 1975).

Library Generation through Alkylation and Ring Closure : The compound was instrumental in generating a diverse library of compounds via alkylation and ring closure reactions. This research provided valuable insights into the versatility of ketonic Mannich bases derived from 2-acetylthiophene in organic synthesis, demonstrating the potential for creating a wide range of structurally diverse compounds (Roman, 2013).

Propriétés

IUPAC Name |

3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClN3O2S/c1-13(2)5-4-6-14-9(7-11)8-12-10(14)17(3,15)16/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLKODDBQMVQSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(=CN=C1S(=O)(=O)C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

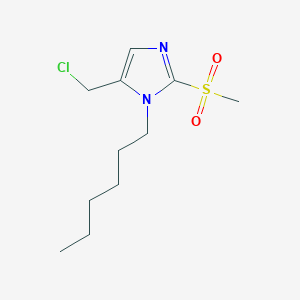

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)

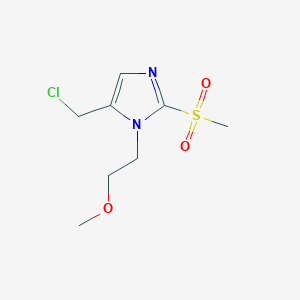

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)

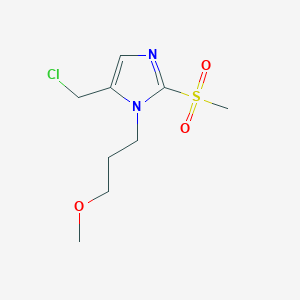

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)